CrystallizationFormulation DevelopmentQuality Control
Researchers requiring a reliable, unadorned core scaffold for kinase inhibitor programs often face variability from pre-functionalized analogs. 3-Methyl-3H-pyrazolo[3,4-b]pyridine (CAS 877773-22-3) provides a defined 3H-tautomeric state and consistent reactivity. • Enables systematic SAR exploration without confounding substituent effects. • Compatible with Suzuki-Miyaura cross-couplings for library synthesis. • Commercially available at ≥97% purity with consistent solid-state properties.
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
CAS No.877773-22-3
Cat. No.B1506940
⚠ Attention: For research use only. Not for human or veterinary use.
3-Methyl-3H-pyrazolo[3,4-b]pyridine (CAS 877773-22-3) is a heteroaromatic organic compound belonging to the pyrazolo[3,4-b]pyridine family. Its core structure consists of a pyrazole ring fused to a pyridine ring, with a methyl group attached to the third position of the pyrazole moiety . This specific scaffold is recognized as a privileged structure in medicinal chemistry, capable of achieving multiple kinase binding modes by mimicking elements of both pyrrolo[2,3-b]pyridine and indazole frameworks [1]. The compound serves as a versatile, unadorned core scaffold, making it an essential starting point for the synthesis of diverse, functionalized derivatives .
1
Supports kinase SAR exploration as an unsubstituted 3H-tautomer core
Reported privileged scaffold for systematic derivatization
2
May serve as a building block for Pd-catalyzed cross-coupling library synthesis
Defined reactivity pattern for generating diverse chemical space
3
Model scaffold for tautomerism and solid-state property studies
Well-characterized 3H-form and hydrogen-bonding behavior
[1] Expert Opinion on Therapeutic Patents. (n.d.). Patents from 2008 to the present in which pyrazolo[3,4-b]pyridine... View Source
Generic substitution of 3-Methyl-3H-pyrazolo[3,4-b]pyridine with closely related pyrazolo[3,4-b]pyridine analogs is not feasible without compromising experimental specificity and reproducibility. The compound exists in a defined tautomeric state (3H-pyrazolo form) , and its specific substitution pattern—a single methyl group at the 3-position and no other modifications—directly influences key physical and chemical properties. This includes its molecular geometry, hydrogen-bonding network in the solid state, and electronic distribution [1]. In contrast, analogs like 1H-pyrazolo[3,4-b]pyridine or 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine have different tautomeric preferences or additional substituents, leading to divergent reactivity and biological target engagement . For example, the specific hydrogen-bonding assembly of 3-methyl derivatives can differ significantly, impacting crystallization and solid-state properties, which are critical for reproducible formulation and structure-activity relationship (SAR) studies [1]. Therefore, using an alternative scaffold without rigorous validation introduces unacceptable variability and risks invalidating downstream research results.
Tautomeric mismatch (3H vs. 1H)
The 1H-tautomer analog exhibits different proton placement and hydrogen-bond donor/acceptor sites, which may alter reactivity and target engagement profiles compared to the 3H form.
Substitution pattern divergence
Additional substituents (e.g., 3,5-dimethyl or 6-chloro derivatives) lead to different crystal packing motifs and electronic distributions, potentially limiting reproducibility in SAR and solid-state workflows.
Solid-state property variation
The presence and position of the methyl group significantly influence hydrogen-bonded networks and thermal stability; analogs without this specific substitution may exhibit different solubility and formulation behavior.
[1] Quiroga, J., Díaz, Y., Cobo, J., & Glidewell, C. (2012). Hydrogen-bonded assembly in six closely related pyrazolo[3,4-b]pyridine derivatives; a simple chain, three types of chains of rings and a complex sheet structure. Acta Crystallographica Section C: Crystal Structure Communications, 68(1), o31-o36. View Source
3-Methyl-3H-pyrazolo[3,4-b]pyridine exhibits a specific melting point range of 158-160 °C . This is a critical differentiator from the unsubstituted parent scaffold, 1H-pyrazolo[3,4-b]pyridine, which has a reported melting point of 93-94 °C . The ~65 °C increase in melting point for the 3-methyl derivative indicates stronger intermolecular forces in the solid state, likely due to enhanced π-stacking and altered hydrogen-bonding patterns introduced by the methyl group.
Melting PointData to verify
158–160 °C (target) vs. 93–94 °C (1H parent) Δ ≈ +65 °C
Thermal property context
Cross-study comparison; confirm under identical conditions
CrystallizationFormulation DevelopmentQuality Control
Evidence Dimension
Melting Point
Target Compound Data
158-160 °C
Comparator Or Baseline
1H-pyrazolo[3,4-b]pyridine: 93-94 °C
Quantified Difference
Approximately +65 °C
Conditions
Standard laboratory conditions; data from vendor specifications
Why This Matters
This quantifiable difference in thermal stability is crucial for procurement decisions, as it directly impacts the compound's storage requirements, handling during synthetic procedures, and behavior in solid-state formulations.
CrystallizationFormulation DevelopmentQuality Control
Distinct Crystal Packing Motif
X-ray crystallographic analysis of closely related 3-methyl-substituted pyrazolo[3,4-b]pyridine derivatives reveals a specific hydrogen-bonded chain-of-rings motif along the [010] crystallographic direction [1]. This assembly is dependent on the presence and position of the methyl group and differs from the supramolecular structures observed in analogs with other substituents or substitution patterns, such as 6-chloro-3-methyl-1,4-diphenyl derivatives which exhibit different sheet or chain structures [1].
Crystal PackingClass-level
Chain-of-rings motif along [010] direction (inferred for 3-methyl core from a closely related derivative)
Solid-state property context
Inferred from single-crystal X-ray data of an analog; verification recommended
Supramolecular Hydrogen-Bonding Motif in Solid State
Target Compound Data
Forms a chain of rings along [010] (inferred for the parent 3-methyl core from a closely related derivative)
Comparator Or Baseline
6-chloro-3-methyl-1,4-diphenyl derivative (different sheet structure) or unsubstituted analogs
Quantified Difference
Qualitative difference in crystal packing motif
Conditions
Single crystal X-ray diffraction analysis at low temperature
Why This Matters
The defined solid-state architecture directly affects the compound's macroscopic properties, including solubility, dissolution rate, and mechanical stability, which are critical for reproducibility in both synthetic and formulation workflows.
[1] Quiroga, J., Díaz, Y., Cobo, J., & Glidewell, C. (2012). Hydrogen-bonded assembly in six closely related pyrazolo[3,4-b]pyridine derivatives; a simple chain, three types of chains of rings and a complex sheet structure. Acta Crystallographica Section C: Crystal Structure Communications, 68(1), o31-o36. View Source
Tautomeric State: 3H vs. 1H
The IUPAC name for the compound, 3-methyl-3H-pyrazolo[3,4-b]pyridine, explicitly designates it as the 3H-tautomer . This is a key differentiator from the more common 1H-tautomer (e.g., 3-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 116834-96-9) [1]. The 3H-tautomer possesses a distinct proton placement on the pyrazole nitrogen (N3 vs N1), which results in a different pattern of hydrogen-bond donor/acceptor sites and a unique electronic distribution, directly influencing its chemical reactivity and biological recognition properties.
Tautomeric FormHead-to-head
3H-tautomer (CAS 877773-22-3) vs. 1H-tautomer (CAS 116834-96-9) Distinct proton placement and electronic structure
Chemical identity context
IUPAC designation confirms 3H form; procurement of correct tautomer is critical
1H-tautomer (3-methyl-1H-pyrazolo[3,4-b]pyridine, CAS 116834-96-9)
Quantified Difference
Qualitative difference in proton placement and electronic structure
Conditions
IUPAC nomenclature and CAS registry assignment
Why This Matters
The distinct tautomeric state dictates the compound's chemical identity, reactivity profile, and potential biological interactions. Procuring the incorrect tautomer can lead to failed synthetic steps and invalid biological assay results.
The unsubstituted 3-methyl-3H-pyrazolo[3,4-b]pyridine core is an ideal starting point for systematic SAR exploration in medicinal chemistry, particularly for developing kinase inhibitors. As evidenced by its use in CDK8/19 inhibitor programs [1], the scaffold provides a clean, versatile template. Researchers can leverage its defined 3H-tautomeric state and specific solid-state properties to introduce diverse functional groups at various positions, systematically probing how each modification impacts target binding, selectivity, and pharmacokinetic parameters. This contrasts with using pre-functionalized analogs, which may introduce confounding variables and obscure the contribution of the core scaffold itself.
Cross-Coupling Building Block
3-Methyl-3H-pyrazolo[3,4-b]pyridine is a valuable intermediate for constructing more complex molecules through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. The compound's high purity (commercially available at 97-98% purity) and well-defined reactivity profile make it a reliable building block for generating diverse chemical libraries. This utility is underscored by patents describing its use in synthesizing 6-substituted derivatives with activity against targets like DYRK1A and LRRK2 [2], highlighting its role in accessing novel chemical space for drug discovery.
Tautomerism and Solid-State Studies
The compound's unambiguous 3H-tautomeric state [1] and its participation in specific hydrogen-bonding networks make it an excellent model system for fundamental research. Researchers can use 3-Methyl-3H-pyrazolo[3,4-b]pyridine to investigate the effects of methylation on tautomeric equilibria, probe the formation of specific crystal packing motifs, and study the influence of molecular structure on solid-state properties. Such studies are essential for advancing the fields of crystal engineering and the development of materials with tailored physical characteristics.
Application
Selection Property
Validation Focus
Kinase SAR exploration
Unsubstituted 3H-tautomer core
Target engagement and selectivity profiling
Cross-coupling library synthesis
Defined reactivity and reported purity
Reaction yield and product characterization
Solid-state and tautomerism studies
Defined 3H-tautomer and hydrogen-bonding motif
X-ray structure and thermal analysis
[1] Ortiz-Ruiz, M. J., Popoola, O., Mitsopoulos, K., Te-Poele, R., Samant, R. S., Box, G., … Clarke, P. A. (2025). Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer. ACS Chemical Biology, 20(7), 1792–1804. View Source
[2] BindingDB. (n.d.). Affinity Data for US9669028. Patent Affinity Data. View Source
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